molecular formula C11H26O2Si2 B8541357 2,3-Bis(trimethylsiloxy)-3-methyl-1-butene CAS No. 42082-93-9

2,3-Bis(trimethylsiloxy)-3-methyl-1-butene

Cat. No. B8541357
CAS RN: 42082-93-9
M. Wt: 246.49 g/mol
InChI Key: IBFCAKIPFTWXKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Bis(trimethylsiloxy)-3-methyl-1-butene is a useful research compound. Its molecular formula is C11H26O2Si2 and its molecular weight is 246.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Bis(trimethylsiloxy)-3-methyl-1-butene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Bis(trimethylsiloxy)-3-methyl-1-butene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

42082-93-9

Product Name

2,3-Bis(trimethylsiloxy)-3-methyl-1-butene

Molecular Formula

C11H26O2Si2

Molecular Weight

246.49 g/mol

IUPAC Name

trimethyl-(2-methyl-3-trimethylsilyloxybut-3-en-2-yl)oxysilane

InChI

InChI=1S/C11H26O2Si2/c1-10(12-14(4,5)6)11(2,3)13-15(7,8)9/h1H2,2-9H3

InChI Key

IBFCAKIPFTWXKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=C)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1.6M n-butyllithium/n-hexane solution (100 ml) was dropwise added to a solution of diisopropylamine (22.4 ml) in dry tetrahydrofuran (50 ml) at -10° C., and the mixture was stirred for 1 hour. A solution of 3-hydroxy-3-methyl-2-butanone (8 ml) in dry tetrahydrofuran (50 ml) was dropwise added at -10° C. and the mixture was stirred for 1 hour. Then, trimethylchlorosilane (20.4 ml) was dropwise added at -10° C. After stirring at 4° C overnight, the reaction mixture was filtered with celite and the solid was washed with diethyl ether (500 ml). The combined filtrate was washed with 1N hydrochloric acid (150 ml×2) and a saturated aqueous solution of NaHCO3 (150 ml×2), and dried over MgSO4. The solvent was distilled away under reduced pressure. The residue was distilled under reduced pressure to give 16 g of the title compound (bp=85°-90° C./20 mmHg) as colorless liquid (see Table 2).
Name
n-butyllithium n-hexane
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
22.4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
20.4 mL
Type
reactant
Reaction Step Three

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